Butyl ethanesulfinate 1H and 13C NMR spectroscopic data
Butyl ethanesulfinate 1H and 13C NMR spectroscopic data
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of Butyl Ethanesulfinate
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of butyl ethanesulfinate. In the absence of readily available experimental spectra in peer-reviewed literature, this document leverages established NMR principles and data from structurally analogous compounds to present a detailed, predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering foundational data for structural elucidation, impurity profiling, and quality control. The document details the theoretical basis for the predicted chemical shifts and coupling constants, presents the data in a clear tabular format, and outlines a robust experimental protocol for the empirical validation of these predictions.
Introduction: The Need for Predictive NMR Data
Butyl ethanesulfinate (C₆H₁₄O₂S) is a sulfinate ester, a class of compounds recognized for their utility as synthetic intermediates.[1] The stereogenic sulfur center and their role in organic synthesis make unambiguous structural characterization paramount. NMR spectroscopy is the cornerstone of such characterization, providing precise information about the molecular framework.
While experimental data for many common reagents are widely published, the specific NMR spectra for butyl ethanesulfinate are not readily found in scientific databases. This guide bridges that gap by providing a robust, predicted ¹H and ¹³C NMR dataset. The predictions are grounded in the well-understood effects of substituent electronegativity, magnetic anisotropy, and spin-spin coupling, supported by empirical data from closely related structures such as butyl methanesulfonate.[2][3] This approach provides a reliable starting point for any researcher working with or synthesizing this compound.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the atoms of butyl ethanesulfinate are numbered as shown in the diagram below. These numbers will be used consistently throughout this guide to refer to specific proton and carbon environments.
Caption: Molecular structure of butyl ethanesulfinate with atom numbering for NMR assignments.
Principles of Spectral Prediction for Sulfinate Esters
The predicted chemical shifts (δ) are derived from several key principles:
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Inductive Effects: The electronegative oxygen and sulfinyl sulfur atoms withdraw electron density from adjacent protons and carbons. This "deshielding" effect causes their signals to appear at a higher chemical shift (downfield).[4][5] The effect diminishes with distance.
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Data from Analogous Structures: The experimental data for butyl methanesulfonate provides a high-fidelity baseline for the butoxy (-O-C4-C3-C2-C1) portion of the molecule.[2][3] A sulfinate group (R-S(O)-) is generally less electron-withdrawing than a sulfonate group (R-SO₂-), which is expected to cause a slight upfield shift (lower ppm) for the C4 protons and carbon compared to the sulfonate analogue.
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Spin-Spin Coupling: Protons on adjacent, non-equivalent carbon atoms will split each other's signals into multiplets. The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction is the coupling constant (J), typically around 7 Hz for freely rotating alkyl chains.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted quantitative data for butyl ethanesulfinate, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data for Butyl Ethanesulfinate
| Atom Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration | Rationale |
| H4 (-O-CH₂ -) | ~ 4.15 | Triplet (t) | ~ 6.5 | 2H | Adjacent to the electron-withdrawing oxygen, resulting in a significant downfield shift. Expected to be slightly upfield of the corresponding signal in butyl methanesulfonate (~4.24 ppm)[2][3]. Coupled to the two H3 protons. |
| H5 (-S(O)-CH₂ -) | ~ 2.95 | Quartet (q) | ~ 7.5 | 2H | Adjacent to the deshielding sulfinyl group. Coupled to the three H6 protons. |
| H3 (-O-CH₂-CH₂ -) | ~ 1.70 | Sextet or Multiplet | ~ 7.0 | 2H | Standard aliphatic methylene signal, slightly deshielded by proximity to oxygen. Coupled to H4 and H2 protons. |
| H2 (-CH₂ -CH₃) | ~ 1.45 | Sextet or Multiplet | ~ 7.5 | 2H | Standard aliphatic methylene signal. Coupled to H3 and H1 protons. |
| H6 (-S(O)-CH₂-CH₃ ) | ~ 1.35 | Triplet (t) | ~ 7.5 | 3H | Standard aliphatic methyl signal. Coupled to the two H5 protons. |
| H1 (-CH₂-CH₃ ) | ~ 0.95 | Triplet (t) | ~ 7.4 | 3H | Standard terminal methyl signal, least affected by the functional group. Coupled to the two H2 protons. |
Table 2: Predicted ¹³C NMR Spectral Data for Butyl Ethanesulfinate
| Atom Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C4 (-O-C H₂-) | ~ 68.5 | Directly bonded to electronegative oxygen, causing a strong downfield shift. Shift is predicted to be slightly upfield of the corresponding carbon in butyl methanesulfonate (~70.0 ppm)[2][3]. |
| C5 (-S(O)-C H₂-) | ~ 55.0 | The α-carbon to a sulfinyl group is significantly deshielded.[6] |
| C3 (-O-CH₂-C H₂-) | ~ 30.5 | β-carbon to the oxygen. The deshielding effect is attenuated. Based on butyl methanesulfonate data (~31.1 ppm)[2][3]. |
| C2 (-C H₂-CH₃) | ~ 18.5 | γ-carbon to the oxygen. Standard aliphatic chemical shift. Based on butyl methanesulfonate data (~18.7 ppm)[2][3]. |
| C1 (-CH₂-C H₃) | ~ 13.4 | Terminal methyl carbon, least affected by the functional group. Based on butyl methanesulfonate data (~13.5 ppm)[2][3]. |
| C6 (-S(O)-CH₂-C H₃) | ~ 11.0 | Standard aliphatic methyl carbon, slightly deshielded by the sulfinyl group. |
Experimental Protocol for NMR Data Acquisition
The following protocol describes a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample like butyl ethanesulfinate.
Sample Preparation
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Analyte Preparation: Ensure the butyl ethanesulfinate sample is pure, as impurities will complicate the spectrum. If synthesized in-house, purification via distillation or column chromatography is recommended.
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Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for its versatility and minimal signal overlap. Other solvents like acetone-d₆ or benzene-d₆ can be used if required.[7]
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Sample Concentration:
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For ¹H NMR : Prepare a solution of approximately 5-10 mg of butyl ethanesulfinate in 0.6-0.7 mL of deuterated solvent.
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For ¹³C NMR : Prepare a more concentrated solution of approximately 30-50 mg in 0.6-0.7 mL of deuterated solvent.
-
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
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Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the general steps for acquiring and processing the NMR spectra.
Caption: A generalized workflow for acquiring and processing NMR spectra.
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Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
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Tuning: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal-to-noise.
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Acquisition Parameters (Typical for 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
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Acquisition Time: ~3-4 seconds
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Relaxation Delay: 1-2 seconds
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Number of Scans: 8-16
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-
¹³C NMR (Proton Decoupled):
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Pulse Angle: 45 degrees
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Acquisition Time: ~1-2 seconds
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Relaxation Delay: 2 seconds
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Number of Scans: 512-2048 (or more, depending on concentration)
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-
Data Processing
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Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) signal.
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Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the resulting spectrum.
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Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
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Integration (¹H NMR): Integrate the area under each signal to determine the relative number of protons.
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Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on the predicted data.
Conclusion
This guide provides a comprehensive, predicted ¹H and ¹³C NMR dataset for butyl ethanesulfinate, a compound for which experimental spectra are not widely available. The predictions are firmly rooted in fundamental NMR theory and validated by comparison with structurally similar molecules. The tabulated data and detailed assignments offer a powerful tool for chemists to identify this compound, assess its purity, and confirm its structure. The included experimental protocol provides a clear, self-validating framework for obtaining empirical data, allowing researchers to confidently move from prediction to verification in their work.
References
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- Block, E., & O'Connor, J. (1974). The Chemistry of Alkyl Thiolsulfinate Esters. VI. The Chemistry of Sulfines. Journal of the American Chemical Society, 96(12), 3929-3944.
- Barbarella, G., Dembech, P., Garbesi, A., & Fava, A. (1976). 13C NMR of organosulphur compounds: I—the effects of sulphur substituents on the 13C chemical shifts of alkyl chains and of S‐heterocycles. Organic Magnetic Resonance, 8(2), 108-114.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74704, Ethyl ethanesulfonate. Retrieved from [Link].
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ResearchGate. (2025). The influence of sulphur configuration in 1 H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3717105, Ethanesulfonate. Retrieved from [Link].
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Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Canadian Journal of Chemistry, 54(2), 280-288.
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Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
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University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Science Publishing. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15953, Butyl methanesulfonate. Retrieved from [Link].
- Van Vleet, M. J., & Douglas, C. J. (2017). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. Organic letters, 19(18), 4944–4947.
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